1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide
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Description
1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide is a chemical compound that features in studies for its molecular and crystal structure analysis. It is relevant in the field of organic chemistry for its unique structure and properties.
Synthesis Analysis
The synthesis of related brominated indole derivatives often involves copper(I)-mediated radical cyclization reactions, as demonstrated in the synthesis of 5- or 6-brominated 2-aryl-1H-indole-3-carboxylates from α,α-dibromo β-iminoesters. This method provides a practical approach for generating various indole derivatives, indicative of potential pathways for synthesizing compounds like 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide (Zhenfa Li et al., 2021).
Molecular Structure Analysis
The molecular structure of 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide has been elucidated, revealing the orientation of the pentyl group chain and the indole and carboxy groups' mean planes. The structure is stabilized by hydrogen bonds and π–π stacking interactions, highlighting its intricate molecular architecture (A. Winstead et al., 2009).
Chemical Reactions and Properties
Indole derivatives like 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide participate in various chemical reactions, including electrophilic substitutions and coupling reactions facilitated by palladium catalysis. These reactions are crucial for functionalizing indole rings and tailoring the compound's properties (B. Gabriele et al., 2008).
Physical Properties Analysis
The physical properties of indole derivatives, including 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide, are influenced by their molecular structure. These properties can be analyzed through various spectroscopic and crystallographic techniques, offering insights into their stability, solubility, and intermolecular interactions.
Chemical Properties Analysis
The chemical properties of 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide are characterized by its reactivity towards nucleophiles and electrophiles, influenced by the indole ring's electron-rich nature. Studies on similar compounds provide a foundation for understanding its behavior in chemical syntheses and interactions (Jang-Hwan Hong, 2013).
Scientific Research Applications
Indole Synthesis and Classification
Indole alkaloids are a prominent area of research due to their diverse applications in organic synthesis. The review by Taber and Tirunahari (2011) provides a comprehensive classification of indole synthesis methods, reflecting the chemical's importance in organic chemistry and pharmaceutical research. This classification aids in understanding various strategies for indole construction, potentially including derivatives like "1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide" (Taber & Tirunahari, 2011).
Bromine in Environmental Chemistry
The cycling of inorganic bromine in the marine boundary layer is a subject of environmental chemistry, where bromide, a component of sea water, plays a significant role in atmospheric chemistry. Research by Sander et al. (2003) discusses the transformation of bromide to reactive inorganic gases, which could be relevant for understanding the environmental impact and reactions of bromide-containing compounds like "1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide" in natural settings (Sander et al., 2003).
Ionic Liquids and Polysaccharide Interactions
Ionic liquids, including derivatives of imidazolium bromide, offer a unique medium for chemical reactions and have been explored for their interactions with polysaccharides like cellulose. The study by Heinze et al. (2008) highlights the potential of ionic liquids for the modification of cellulose, suggesting applications in materials science and engineering for compounds structurally related to "1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide" (Heinze et al., 2008).
properties
IUPAC Name |
6-(2,3,3-trimethylindol-1-ium-1-yl)hexanoic acid;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2.BrH/c1-13-17(2,3)14-9-6-7-10-15(14)18(13)12-8-4-5-11-16(19)20;/h6-7,9-10H,4-5,8,11-12H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUDHAOMIPLRQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C1(C)C)CCCCCC(=O)O.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573478 |
Source
|
Record name | 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide | |
CAS RN |
171429-43-9 |
Source
|
Record name | 3H-Indolium, 1-(5-carboxypentyl)-2,3,3-trimethyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171429-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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